molecular formula C8H20ClNS B1587176 2-(Diisopropylamino)ethanethiol hydrochloride CAS No. 41480-75-5

2-(Diisopropylamino)ethanethiol hydrochloride

Cat. No. B1587176
CAS RN: 41480-75-5
M. Wt: 197.77 g/mol
InChI Key: UTPHRZRWMXLNIK-UHFFFAOYSA-N
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Description

2-(Diisopropylamino)ethanethiol hydrochloride is a chemical compound with the molecular formula C8H20ClNS . It appears as a moist, white to off-white powder . This compound is also known by other synonyms such as 2-(Bis(1-methylethyl)amino)ethanethiol, hydrochloride .


Molecular Structure Analysis

The molecular weight of 2-(Diisopropylamino)ethanethiol hydrochloride is 197.77 . For more detailed structural information, you may refer to its 2D or 3D molecular structure available in various chemical databases .


Physical And Chemical Properties Analysis

This compound is a moist, white to off-white powder . More detailed physical and chemical properties may be found in specialized chemical databases .

Scientific Research Applications

Chemistry and Molecular Interactions

  • Synthesis and Chemical Reactions

    This compound has been used in various synthetic pathways, including the preparation of tricyclic bisdithiolothiazines, demonstrating its versatility in organic synthesis. One notable reaction is its conversion into chloro compounds, a relatively rare transformation for thiols or disulfides (Marcos et al., 1998). Additionally, it has been involved in the synthesis of 1,2-Bis(diisopropylamino)-1,2-diboretane, highlighting its role in producing complex molecular structures (Krämer et al., 1990).

  • Analytical Chemistry Applications

    It has been utilized in the development of analytical chemical methods, particularly as standards for monitoring chemical warfare agents and their precursors or metabolites (Stýskala et al., 2007). This highlights its significance in ensuring safety and compliance in sensitive fields.

Interaction with Biological Systems

  • Effects on Enzymes and Cellular Processes

    Investigations have shown that derivatives of 2-(Diisopropylamino)ethanethiol can influence enzymes like topoisomerase IIα in cell cultures. This has implications for understanding the drug's mechanism of action in radioprotection and its potential effects on DNA synthesis and cell cycle progression (Grdina et al., 1994).

  • Degradation and Cellular Effects

    The degradation of related compounds like 2-(3-aminopropylamino)-ethanethiol (WR-1065) has been studied, particularly focusing on the enzymatic reactions involved and their impact on cellular components like glutathione (Meier & Issels, 1995). This research offers insights into the metabolic pathways and toxicity mechanisms related to this class of compounds.

Advanced Material Science

  • **Nanoparticle Research:** 2-(Diisopropylamino)ethanethiol derivatives have been employed in the creation of silica-coated nanoparticles, demonstrating their utility in the field of nanotechnology. This application showcases the potential of these compounds in developing advanced materials with unique properties (Li, Du, & Armes, 2009).

Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    The compound has been a subject of study in GC-MS analysis, particularly in the characterization of chemical warfare nerve agents and their hydrolysis products. This demonstrates its relevance in forensic and environmental analysis (Rohrbaugh, 1998).

  • Surface-Enhanced Raman Spectroscopy

    It has been used in surface-enhanced Raman spectroscopy studies for the detection of chemical agents, illustrating its importance in the development of sensitive and selective analytical methods (Farquharson et al., 2005).

Safety And Hazards

2-(Diisopropylamino)ethanethiol hydrochloride can cause eye, skin, and respiratory tract irritation . In case of contact, it’s recommended to flush the affected area with plenty of water and seek medical aid . During a fire, it may generate irritating and highly toxic gases .

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPHRZRWMXLNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5842-07-9 (Parent)
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041480755
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DSSTOX Substance ID

DTXSID80194375
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Molecular Weight

197.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diisopropylamino)ethanethiol hydrochloride

CAS RN

41480-75-5
Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Record name 41480-75-5
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Record name 2-(Diisopropylamino)ethanethiol hydrochloride
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Record name 2-(diisopropylamino)ethanethiol hydrochloride
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Record name 2-(DIISOPROPYLAMINO)ETHANETHIOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V PITSCHMANN, L MATĚJOVSKÝ… - Journal of the Chilean …, 2014 - SciELO Chile
A colorimetric detector tube of 2-(dialkylamino) ethanethiols as precursors of V-type nerve agents and their hydrolytic products was designed. The detector is based on a reaction of 2-(…
Number of citations: 1 www.scielo.cl
V Pitschmann, L Matejovsky, Z Kobliha - mmsl.cz
A simple colorimetric tube detector for the detection of 2-(dialkylamino) ethanethiols and V-series nerve agents in water and in aqueous solutions is proposed. The detector is based on …
Number of citations: 6 www.mmsl.cz
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1976 - Taylor & Francis

Thiols represent another class of sulfur‐containing compounds that have been associated with food flavor. It is the purpose of this review to summarize the food systems and specific …

Number of citations: 60 www.tandfonline.com

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